N,N-Diethylcinnamamide Exhibits a Qualitatively Superior Anticonvulsant Protection Index Versus the Parent 4-Oxopiperidine Lead in the Rat Oral MES Model
When administered orally to rats, N,N-diethylcinnamamide (8) demonstrated activity in the maximal electroshock (MES) screen and, in contrast to the parent compound 4-oxo-1-(3-phenyl-2-propenoyl)piperidine (1a) and other analogues in the same study, produced a 'huge protection index,' establishing it as the lead compound of the series [1]. Although the exact numerical protection index is not publicly reported, the qualitative superiority over 1a is explicit and provides a clear differentiation signal for anticonvulsant lead selection.
| Evidence Dimension | Anticonvulsant protection index (ratio of toxic dose to effective dose) |
|---|---|
| Target Compound Data | Qualitatively described as 'huge protection index' [1] |
| Comparator Or Baseline | 4-oxo-1-(3-phenyl-2-propenoyl)piperidine (1a) – active but protection index not described as 'huge' |
| Quantified Difference | Qualitative superiority (exact fold-difference not available) |
| Conditions | Oral administration to rats; maximal electroshock (MES) screen |
Why This Matters
For researchers procuring a cinnamamide anticonvulsant lead, the explicit qualitative superiority of N,N-diethylcinnamamide over the parent 4-oxopiperidine in the same assay system reduces the risk of selecting a suboptimal simplified analogue.
- [1] Dimmock JR et al. Anticonvulsants containing the N-(3-aryl-2-propenoyl) amido pharmacophore. J Enzyme Inhib Med Chem. 2004;19(4):303-12. PMID:15558945. View Source
